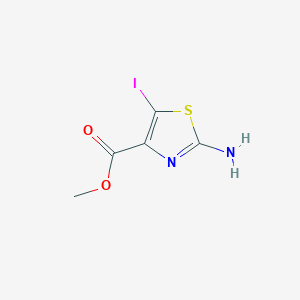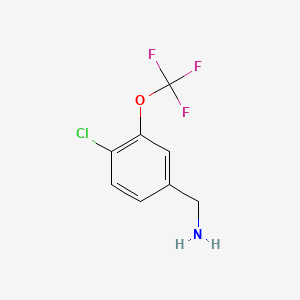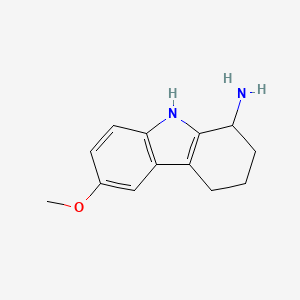
6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine
Vue d'ensemble
Description
6-Methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine (6-Methoxy-THC) is a synthetic cannabinoid derived from the naturally occurring cannabinoid, tetrahydrocannabinol (THC). 6-Methoxy-THC is a partial agonist at both the CB1 and CB2 receptors, meaning that it has the potential to interact with both these receptors to cause physiological effects. 6-Methoxy-THC has been studied for its potential use in medical applications, such as for the treatment of pain, inflammation, and cancer.
Applications De Recherche Scientifique
Antitumor Properties
6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine and its derivatives have been studied for their antitumor properties. For example, 9-hydroxy-1-(N-substituted carbamoyl)-olivacines, derived from this compound, displayed significant cytotoxicity against cultured L1210 and colon 38 cells and showed promising antitumor activity in vivo in leukemia and colon models (Jasztold-Howorko et al., 1994).
Potential Treatment for Human Papillomavirus Infections
A study described the efficient asymmetric synthesis of N-[(1R)-6-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl]-2-pyridinecarboxamide, a potential treatment for human papillomavirus infections. This synthesis involved an asymmetric reductive amination resulting in high diastereofacial selectivity (Boggs et al., 2007).
Photophysics Research
This compound has also been utilized in photophysics research. Two fluorophores synthesized from derivatives of 2,3,4,9-tetrahydro-1H-carbazol-1-one showed sensitivity to solvent polarity, particularly in their electronic excited state. This was observed through steady-state and time-resolved fluorescence experiments (Ghosh et al., 2013).
Inhibitors of Glial GABA Uptake
Another research focused on the synthesis of compounds for selective inhibition of glial GABA uptake. This study synthesized various derivatives, including 3-methoxy-4,5,6,7-tetrahydro-1,2-benzisoxazol-4-one, from 6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine. These compounds were evaluated for their effects on GABA uptake mechanisms in vitro (Falch et al., 1999).
Fluorescent Probes Synthesis
The compound was also used in the synthesis of new fluorescent carboxylic acid derivatives. These derivatives were synthesized via Japp–Klingemann reaction followed by Fischer indole cyclization, leading to hydrogen bond-sensitive fluorescent probes (Mitra et al., 2013).
Propriétés
IUPAC Name |
6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-16-8-5-6-12-10(7-8)9-3-2-4-11(14)13(9)15-12/h5-7,11,15H,2-4,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZRMVZJKULAOME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C2CCCC3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



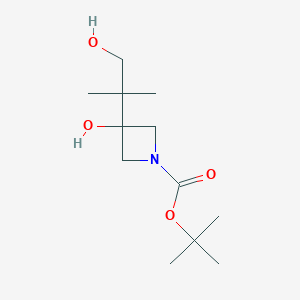
![(1S,3aR,6aS)-tert-Butyl octahydrocyclopenta[c]pyrrole-1-carboxylate](/img/structure/B1397905.png)

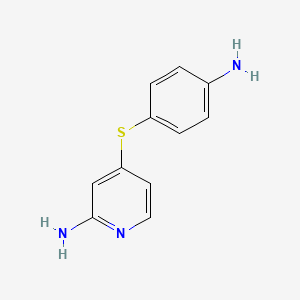
![Methyl 7-chlorothieno[3,2-B]pyridine-2-carboxylate](/img/structure/B1397909.png)
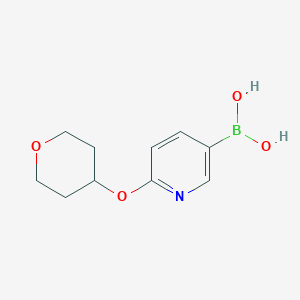



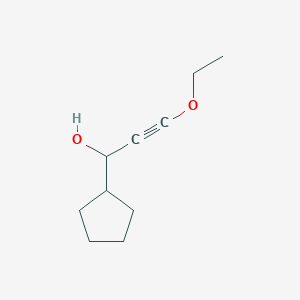
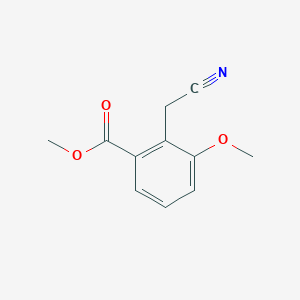
![4,4,5,5-Tetramethyl-2-[2-(2-methylpropyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B1397921.png)
